

# Pharmacological Profile of BIM-23190: An In-depth Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: BIM-23190

Cat. No.: B3420296

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**BIM-23190** is a synthetic somatostatin analogue characterized by its selective agonist activity at somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5). This technical guide provides a comprehensive overview of the pharmacological profile of **BIM-23190**, summarizing its binding affinity, functional activity, and in vivo efficacy based on available preclinical data. The information is presented to support further research and development of this and similar compounds for potential therapeutic applications, including oncology and endocrinopathies.

## Introduction

Somatostatin is a natural cyclic peptide hormone that exerts a wide range of inhibitory effects on endocrine and exocrine secretion, as well as on cell proliferation. Its therapeutic potential is limited by a very short biological half-life. Consequently, stable and selective synthetic analogues have been developed to overcome this limitation and to target specific somatostatin receptor (SSTR) subtypes, which are differentially expressed in various tissues and tumors.

**BIM-23190** is one such analogue, demonstrating a distinct profile of high affinity for SSTR2 and moderate affinity for SSTR5, suggesting a potential for targeted therapeutic intervention.

## Receptor Binding Affinity

The binding profile of **BIM-23190** has been characterized through radioligand displacement assays, determining its inhibitory constant ( $K_i$ ) against various human somatostatin receptor subtypes.

**Table 1: Receptor Binding Affinity of BIM-23190**

Receptor Subtype	$K_i$ (nM)	Reference
SSTR1	>1000	[1]
SSTR2	0.34	[2][3]
SSTR3	>1000	[1]
SSTR4	>1000	[1]
SSTR5	11.1	

Data from studies on cloned human somatostatin receptors.  $K_i$  values represent the concentration of **BIM-23190** required to inhibit 50% of the specific binding of a radiolabeled ligand.

## Functional Activity

As a somatostatin analogue, **BIM-23190** functions as an agonist, initiating downstream signaling cascades upon binding to its target receptors. The primary mechanism of action for SSTRs is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, activation of SSTRs can modulate other signaling pathways, including the MAPK/ERK pathway.

## In Vitro Functional Effects

- **Prolactin Secretion:** In vitro studies have shown that **BIM-23190** can mildly stimulate the secretion of prolactin (PRL) in cultured human pituitary adenoma cells.
- **ERK Phosphorylation:** Treatment with **BIM-23190** has been observed to reduce the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).

Quantitative functional data, such as  $EC_{50}$  or  $IC_{50}$  values for these effects, are not readily available in the public domain.

## In Vivo Efficacy

The anti-tumor potential of **BIM-23190** has been evaluated in a preclinical cancer model.

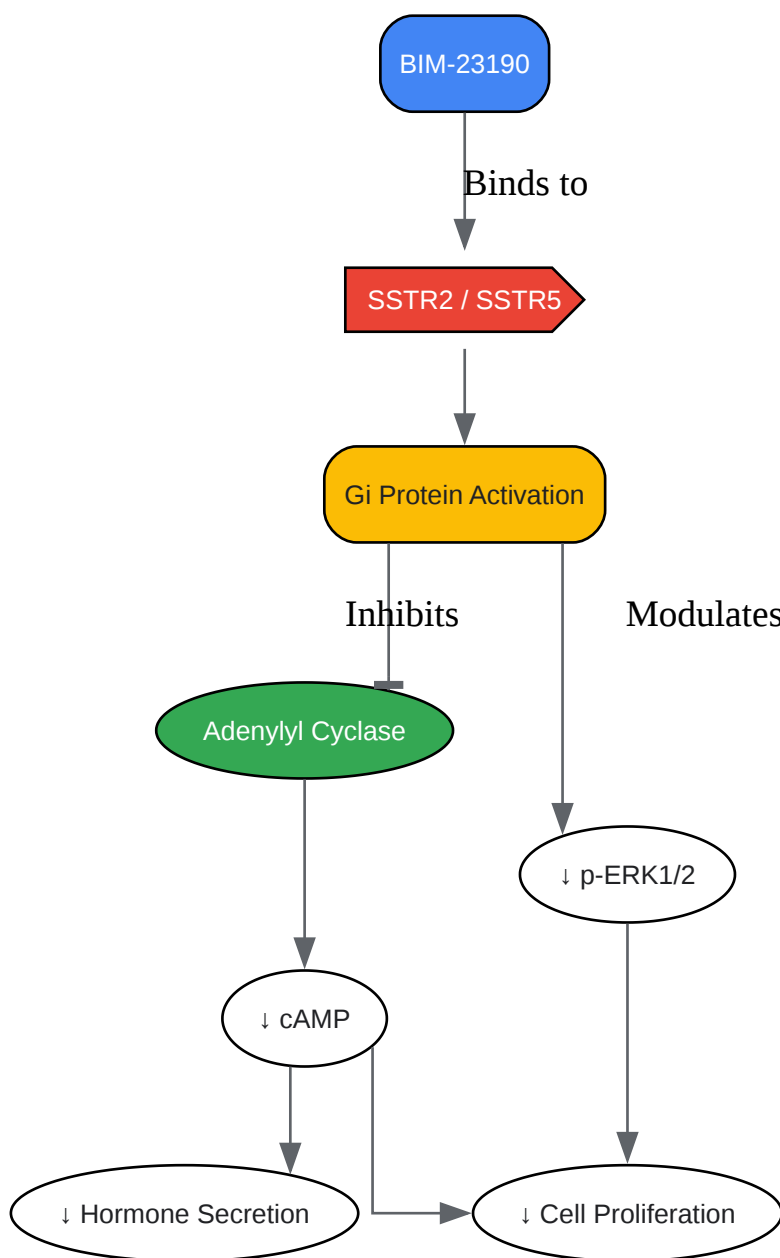
**Table 2: In Vivo Anti-Tumor Activity of BIM-23190**

Animal Model	Cell Line	Dosage and Administration	Outcome	Reference
Male athymic nude (nu/nu) mice, 5-6 weeks old	C6 glioma	50 $\mu$ g/mouse , injected twice a day for 19 days	Significantly reduced tumor growth rate	

## Signaling Pathways and Experimental Workflows

### Signaling Pathway of BIM-23190 at SSTR2/SSTR5

The binding of **BIM-23190** to SSTR2 and SSTR5 initiates a cascade of intracellular events characteristic of Gi/o-coupled protein receptors.

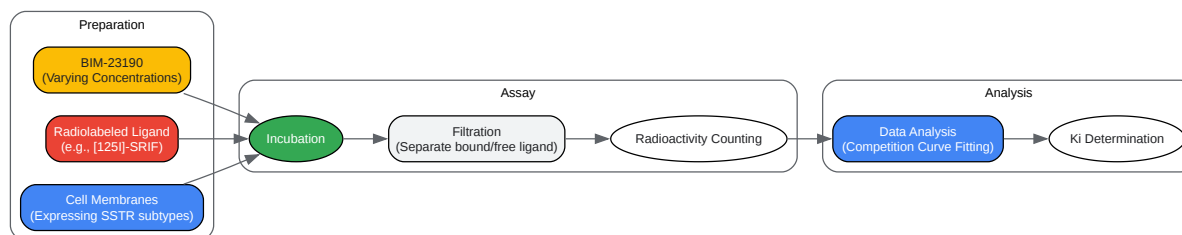


[Click to download full resolution via product page](#)

Caption: Signaling pathway of **BIM-23190** upon binding to SSTR2 and SSTR5.

## Experimental Workflow for Receptor Binding Affinity

The determination of **BIM-23190**'s binding affinity typically follows a competitive radioligand binding assay protocol.



[Click to download full resolution via product page](#)

Caption: Workflow for determining the receptor binding affinity of **BIM-23190**.

## Experimental Protocols

Detailed experimental protocols for the characterization of **BIM-23190** are not publicly available. The following are generalized methodologies for the key experiments cited.

### Radioligand Binding Assay (Generalized)

- **Cell Membrane Preparation:** Membranes are prepared from cell lines stably expressing the human somatostatin receptor subtypes (SSTR1, SSTR2, SSTR3, SSTR4, and SSTR5).
- **Assay Buffer:** A suitable buffer, such as 50 mM HEPES (pH 7.4) containing MgCl<sub>2</sub>, bovine serum albumin, and protease inhibitors, is used.
- **Radioligand:** A subtype-selective or universal radiolabeled somatostatin analogue (e.g., [<sup>125</sup>I]-Tyr<sup>11</sup>-SRIF-14 or [<sup>125</sup>I]-MK-678 for SSTR2) is used at a concentration near its K<sub>d</sub>.
- **Competitive Inhibition:** Cell membranes are incubated with the radioligand and varying concentrations of **BIM-23190**.
- **Incubation:** The reaction is incubated to equilibrium (e.g., 30-60 minutes at 25°C).

- **Separation of Bound and Free Ligand:** The mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
- **Detection:** The radioactivity retained on the filters is quantified using a gamma counter.
- **Data Analysis:** The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.

## In Vivo C6 Glioma Xenograft Model (Generalized)

- **Cell Culture:** Rat C6 glioma cells are cultured in appropriate media and conditions.
- **Animal Model:** Male athymic nude (nu/nu) mice, typically 5-6 weeks old, are used.
- **Tumor Implantation:** A suspension of C6 glioma cells is implanted subcutaneously or intracranially into the mice.
- **Treatment:** Once tumors reach a palpable size, mice are randomized into treatment and control groups. **BIM-23190** is administered at a specified dose and schedule (e.g., 50 µg/mouse , twice daily by injection).
- **Tumor Growth Monitoring:** Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
- **Endpoint:** The study is concluded after a predetermined period (e.g., 19 days), and tumors are excised and weighed.
- **Data Analysis:** Tumor growth curves are plotted, and statistical analysis is performed to compare the treatment group to the control group.

## Pharmacokinetics and Off-Target Profile

There is currently no publicly available information on the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) or the off-target binding profile of **BIM-23190**.

## Conclusion

**BIM-23190** is a selective somatostatin analogue with high affinity for SSTR2 and moderate affinity for SSTR5. Its in vitro functional activity and in vivo anti-tumor efficacy in a glioma model underscore its potential as a targeted therapeutic agent. Further studies are warranted to fully elucidate its functional potency, pharmacokinetic profile, and safety to guide future clinical development.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. biocompare.com [biocompare.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. hippokratia.gr [hippokratia.gr]
- To cite this document: BenchChem. [Pharmacological Profile of BIM-23190: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3420296#pharmacological-profile-of-bim-23190\]](https://www.benchchem.com/product/b3420296#pharmacological-profile-of-bim-23190)

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)